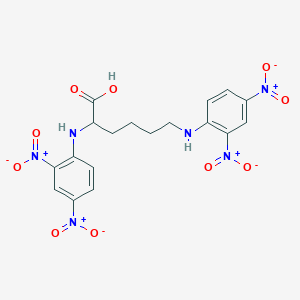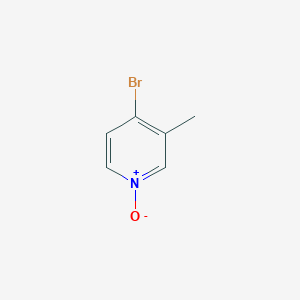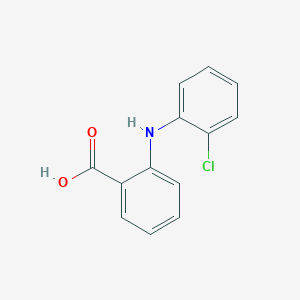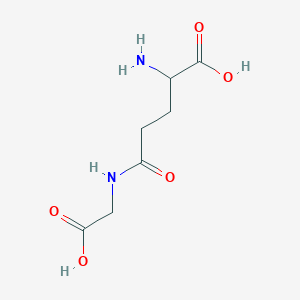![molecular formula C16H18FNO2S B158490 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-73-7](/img/structure/B158490.png)
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been widely used in scientific research for its potential therapeutic benefits and its ability to inhibit the production of inflammatory mediators.
Mechanism Of Action
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. It specifically inhibits COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.
Biochemical And Physiological Effects
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in various cell types. It also inhibits the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of various inflammatory genes.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments include its potent anti-inflammatory effects, its specificity for COX-2, and its ability to inhibit the production of inflammatory mediators. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One direction is to investigate its potential therapeutic benefits in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to develop more potent and selective COX-2 inhibitors with fewer side effects. Finally, the development of novel drug delivery systems for 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid could enhance its therapeutic efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of 2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid involves several steps. The first step is the synthesis of 4-(4-Butylthiazol-2-yl)phenol, which is then reacted with 3-fluorobenzoyl chloride to form 3-fluoro-4-(4-butylthiazol-2-yl)benzoic acid. Finally, this intermediate is esterified with 2-bromopropanoic acid to yield the final product.
Scientific Research Applications
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been extensively studied for its anti-inflammatory properties and its potential therapeutic benefits in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases.
properties
CAS RN |
138568-73-7 |
|---|---|
Product Name |
2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Molecular Formula |
C16H18FNO2S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[4-(4-butyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C16H18FNO2S/c1-3-4-5-12-9-21-15(18-12)13-7-6-11(8-14(13)17)10(2)16(19)20/h6-10H,3-5H2,1-2H3,(H,19,20) |
InChI Key |
RLTNQFXEYRXHBE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Canonical SMILES |
CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)
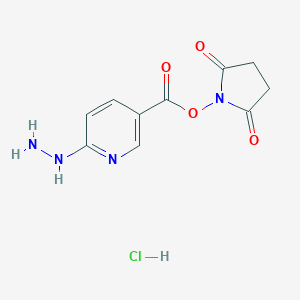
![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)
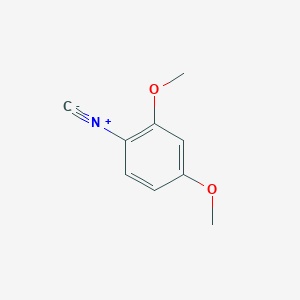
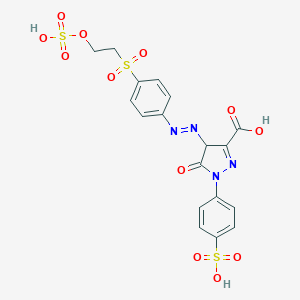
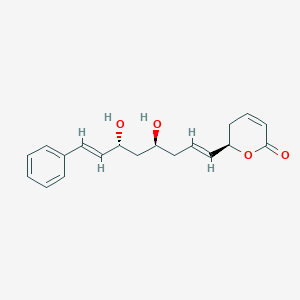
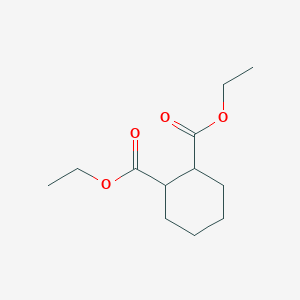
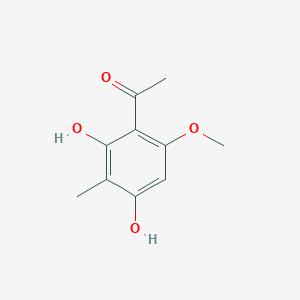
![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)
